N-(4-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The chlorophenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions.
Piperazine Introduction: The piperazine moiety is incorporated through a nucleophilic substitution reaction with the triazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazine core or the aromatic rings.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Due to its structural complexity, the compound is investigated for potential pharmacological activities, including as an anti-cancer or anti-inflammatory agent.
Medicine
Therapeutics: Research is ongoing to explore its efficacy in treating various diseases.
Industry
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine core and the substituted aromatic rings play crucial roles in binding to these targets, thereby modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine moiety.
Triazine Derivatives: Other triazine-based compounds with varying substituents.
Uniqueness
N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClF3N7 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21ClF3N7/c22-15-4-6-16(7-5-15)27-20-29-18(28-19(26)30-20)13-31-8-10-32(11-9-31)17-3-1-2-14(12-17)21(23,24)25/h1-7,12H,8-11,13H2,(H3,26,27,28,29,30) |
InChI Key |
QZCVDTACEHGVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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